2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 3-hydroxy-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:
Mechanism of Action
The compound exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation, lipoprotein lipase activity, and reduction of triglyceride levels. This mechanism helps in lowering plasma lipid levels and reducing the risk of atherosclerosis .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: The parent compound of fenofibric acid, used to treat hyperlipidemia.
Bezafibrate: Another fibrate drug with similar lipid-lowering effects.
Clofibrate: An older fibrate drug with similar applications but different pharmacokinetic properties.
Uniqueness
2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its high potency and specific activation of PPARα, leading to more effective lipid regulation compared to other fibrates. Its metabolic stability and favorable pharmacokinetic profile make it a preferred choice in the treatment of hyperlipidemia .
Properties
CAS No. |
62809-92-1 |
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Molecular Formula |
C17H15ClO4 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
2-[3-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-12-7-5-6-11(10-12)15(19)13-8-3-4-9-14(13)18/h3-10H,1-2H3,(H,20,21) |
InChI Key |
WAQFYIAWAFFLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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